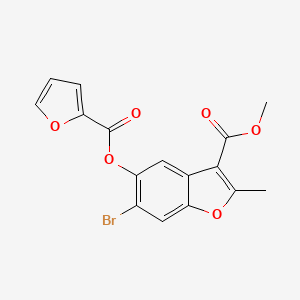

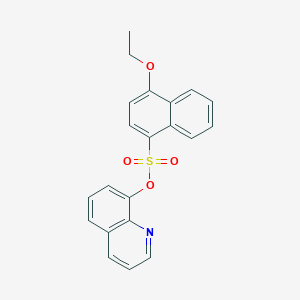

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that can be associated with the synthesis of various furan and benzofuran derivatives, which are important in medicinal chemistry and material science. The compound itself is not explicitly mentioned in the provided papers, but the synthesis and reactivity of similar brominated furan and benzofuran derivatives are discussed, which can provide insights into the properties and potential synthetic routes for the target molecule.

Synthesis Analysis

The synthesis of polysubstituted furans, which are structurally related to the target compound, can be achieved through base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, as explored in the first paper . This method could potentially be adapted for the synthesis of Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as those mentioned in the synthesis of sesamol derivatives , provides a basis for understanding the structural features of the target molecule. The presence of methylenedioxy groups and the substitution pattern on the benzofuran ring system are key factors that influence the chemical behavior and physical properties of these molecules.

Chemical Reactions Analysis

The reactivity of brominated furan and benzofuran derivatives can be inferred from the second paper, where a bromomethylated quinoxalinone is used as a fluorescence derivatization reagent for carboxylic acids . This suggests that the bromine atom in the target compound may also be reactive towards nucleophilic substitution reactions, which could be utilized in further functionalization or derivatization steps.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate are not detailed in the provided papers, the properties of similar compounds can be extrapolated. For instance, the presence of multiple oxygen-containing functional groups, such as esters and ethers, in the molecule is likely to influence its solubility, boiling point, and stability . The bromine atom may also contribute to the compound's density and reactivity.

Applications De Recherche Scientifique

Synthesis and Evaluation

Synthesis of Benzofuran Derivatives : A study by Jackson and Marriott (2002) explored the synthesis of various benzofuran derivatives, including 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, through the treatment of benzofuran carboxylic acid. This research contributes to the understanding of synthetic pathways for related benzofuran compounds (Jackson & Marriott, 2002).

Conversion to Diarylfuran Carboxylic Acid Esters : In a study by Reddy et al. (2002), α-Arylidene-γ-ΚEΤΟ esters were converted to diarylfuran carboxylic acid esters. This showcases the flexibility of furan derivatives in synthetic chemistry, relevant for compounds like methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002).

Potential as β-Lactamase Substrates : Adediran et al. (2001) synthesized benzofuran-2-ones as potential β-lactamase substrates, indicating a possible application in antibiotic research and development (Adediran, Cabaret, Drouillat, Pratt, & Wakselman, 2001).

Structural and Mechanistic Studies

Furofuran Annulation : Research by Brimble et al. (1989) involved the furofuran annulation to activated benzoquinones, contributing to the understanding of complex ring systems which are structurally similar to benzofuran derivatives (Brimble, Brimble, & Gibson, 1989).

Cytotoxic Activity of Benzofuran Derivatives : Kossakowski et al. (2005) explored the cytotoxic potential of derivatives of benzo[b]furancarboxylic acids, indicating the relevance of benzofuran derivatives in cancer research (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Antimicrobial Screening of Benzofuran Derivatives : Kumari et al. (2019) reported on the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, highlighting the potential of benzofuran derivatives in antimicrobial applications (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Propriétés

IUPAC Name |

methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO6/c1-8-14(16(19)20-2)9-6-13(10(17)7-12(9)22-8)23-15(18)11-4-3-5-21-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGSKIDWYYTIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)

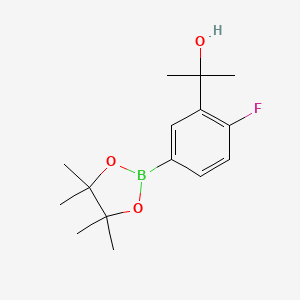

![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)

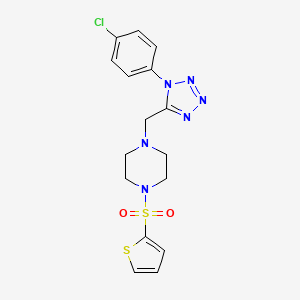

![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)

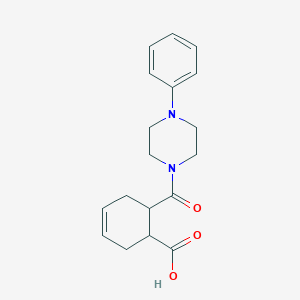

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)